Saralasin
Saralasin
Saralasin is a partial agonist of angiotensin II receptors, though it is commonly mistaken as a competitive antagonist. Saralasin's distinction as a partial agonist is based on the fact that its therapeutic effect (i.e. reduced hypertension) is only observed in patients with high plasma angiotensin II levels, but in patients with low angiotensin II levels Saralasin causes hypertension. In other words, the effects of Saralasin on the angiotensin II receptor in the absence of angiotensin II is pharmacodynamically similar to angiotensin II itself thus it is a partial agonist, because if it was an antagonist it would not elicit an effect when bound to its receptor. Saralasin is an angiotensin II analogue, containing sarcosine-1 and alanine-8, hence the name (sarcosine, alanine, angiotensin).
Brand Name:
Vulcanchem
CAS No.:
34273-10-4
VCID:
VC0108331
InChI:
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Molecular Formula:
C42H65N13O10
Molecular Weight:
912 g/mol
Saralasin
CAS No.: 34273-10-4
Reference Standards
VCID: VC0108331
Molecular Formula: C42H65N13O10
Molecular Weight: 912 g/mol
CAS No. | 34273-10-4 |
---|---|
Product Name | Saralasin |
Molecular Formula | C42H65N13O10 |
Molecular Weight | 912 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 |
Standard InChIKey | PFGWGEPQIUAZME-NXSMLHPHSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Description | Saralasin is a partial agonist of angiotensin II receptors, though it is commonly mistaken as a competitive antagonist. Saralasin's distinction as a partial agonist is based on the fact that its therapeutic effect (i.e. reduced hypertension) is only observed in patients with high plasma angiotensin II levels, but in patients with low angiotensin II levels Saralasin causes hypertension. In other words, the effects of Saralasin on the angiotensin II receptor in the absence of angiotensin II is pharmacodynamically similar to angiotensin II itself thus it is a partial agonist, because if it was an antagonist it would not elicit an effect when bound to its receptor. Saralasin is an angiotensin II analogue, containing sarcosine-1 and alanine-8, hence the name (sarcosine, alanine, angiotensin). |
Related CAS | 39698-78-7 (acetate, hydrated) |
Sequence | GRVYVHPA |
Solubility | Soluble to 1 mg/ml in H2O |
Synonyms | N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-alanine; 1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II; 1-Sar-8-ala-angiotensin II; 1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II; Aralasin; P 113; Angiotensin II, 1-Sar-8-Ala; Angiotensin II, 1-Sarcosine-8-Alanine; angiotensin II, Sar(1)-Ala(8)-; angiotensin II, sarcosyl(1)-alanine(8)-; Anhydrous Saralasin Acetate; Hydrated Saralasin Acetate; Sar-Arg-Val-Tyr-Val-His-Pro-Ala; Saralasin; Saralasin Acetate; Saralasin Acetate, Anhydrous; Saralasin Acetate, Hydrated |
Reference | 1. Streeten DH, Anderson GH, Freiberg JM, Dalakos TG. Use of an angiotensin II antagonist (saralasin) in the recognition of angiotensinogenic hypertension. New England Journal of Medicine. 1975 Mar 27;292(13):657-62. 2. Castellion AW, Fulton RW. Preclinical pharmacology of saralasin. Kidney International Supplement. 1979 Mar 2(9). 3. Ip SP, Tsang SW, Wong TP, Che CT, Leung PS. Saralasin, a nonspecific angiotensin II receptor antagonist, attenuates oxidative stress and tissue injury in cerulein-induced acute pancreatitis. Pancreas. 2003 Apr 1;26(3):224-9. |
PubChem Compound | 6324663 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume